molecular formula C7H14N2O2 B1490650 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one CAS No. 1487332-80-8

1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one

Cat. No. B1490650
CAS RN: 1487332-80-8
M. Wt: 158.2 g/mol
InChI Key: BJECXMPDIKQEII-UHFFFAOYSA-N
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Description

1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one, or AMME for short, is a synthetic compound of particular interest to the scientific community due to its potential applications in research and development. AMME is an azetidine-based molecule that has been studied for its potential to act as a chiral building block in organic synthesis, as a useful reagent in organic synthesis, and as a pharmacological agent.

Scientific Research Applications

Medicinal Chemistry: Potential MK2 Kinase Inhibition

“1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one” may serve as a potential inhibitor for MK2 (Mitogen-activated protein kinase-activated protein kinase 2), which is involved in cellular responses to stress and inflammation . MK2 inhibitors are being explored for their therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease, as well as conditions like heart failure and brain ischemic injury .

Pharmacology: Drug Development and Synthesis

In pharmacology, this compound could be a precursor in the synthesis of more complex molecules with pharmacological activity. Its structure suggests potential reactivity and versatility, making it a candidate for drug development programs aiming to synthesize new therapeutic agents .

Biochemistry: Enzyme Interaction Studies

Biochemically, “1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one” could be used to study enzyme interactions, particularly with kinases. Its amino group may mimic the transition state of substrate phosphorylation, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, this compound could be used as a standard or reference material in chromatographic analysis and spectroscopy. Its unique structure allows for the testing and calibration of analytical instruments, ensuring accuracy in the detection and quantification of similar compounds .

Material Science: Polymer Synthesis

The compound’s functional groups suggest it could be used in material science for the synthesis of novel polymers. Its methoxy and ketone functionalities could participate in polymerization reactions, leading to materials with unique properties for industrial applications .

Environmental Science: Pollutant Degradation Studies

In environmental science, research could explore the use of “1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one” in the degradation of pollutants. Its chemical structure might interact with environmental contaminants, aiding in the development of degradation pathways or remediation strategies.

properties

IUPAC Name

1-(3-amino-3-methylazetidin-1-yl)-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-7(8)4-9(5-7)6(10)3-11-2/h3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJECXMPDIKQEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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